molecular formula C9H17NO4 B1339764 Methyl 2-((tert-butoxycarbonyl)(methyl)amino)acetate CAS No. 42492-57-9

Methyl 2-((tert-butoxycarbonyl)(methyl)amino)acetate

Cat. No.: B1339764
CAS No.: 42492-57-9
M. Wt: 203.24 g/mol
InChI Key: LTBDTYJYKRLTRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-((tert-butoxycarbonyl)(methyl)amino)acetate is a chemical compound with the molecular formula C9H17NO4. It is commonly used in organic synthesis, particularly in the preparation of amino acid derivatives and peptides. The compound is characterized by its tert-butoxycarbonyl (Boc) protecting group, which is widely used to protect amines during chemical reactions.

Safety and Hazards

“Methyl 2-((tert-butoxycarbonyl)(methyl)amino)acetate” is classified under GHS07 for safety. The hazard statements include H302, H315, H319, and H335. Precautionary measures include P261, P305+P351+P338, and P302+352 .

Future Directions

The future directions of “Methyl 2-((tert-butoxycarbonyl)(methyl)amino)acetate” could involve its use in the synthesis of more complex organic compounds. Its potential in polymerization to generate polymers with pendant amine functionality also presents interesting possibilities .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-((tert-butoxycarbonyl)(methyl)amino)acetate can be synthesized through several methods. One common approach involves the reaction of methyl glycinate hydrochloride with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through column chromatography to obtain the desired compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial production may incorporate advanced purification techniques such as crystallization and distillation to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((tert-butoxycarbonyl)(methyl)amino)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in the formation of various amine derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-((tert-butoxycarbonyl)(methyl)amino)acetate is unique due to its specific structure, which includes both a Boc protecting group and a methyl ester. This combination allows for selective reactions and easy removal of the protecting group, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

methyl 2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO4/c1-9(2,3)14-8(12)10(4)6-7(11)13-5/h6H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTBDTYJYKRLTRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60554377
Record name Methyl N-(tert-butoxycarbonyl)-N-methylglycinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60554377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42492-57-9
Record name Methyl N-(tert-butoxycarbonyl)-N-methylglycinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60554377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of N-t-butoxycarbonyl-sarcosine (50 g; 0.264 mol) in 700 ml of benzene was added 1,8-diazabicyclo [5.4.0]-undec-7-ene (DBU; 40.19 g, 0.264 mol) in one portion. To the above clear solution was added 74.84 g (0.528 mol) of methyl iodide in one portion and the resulting clear solution was allowed to reflux for 7 hours. After adding additional methyl iodide (16 ml), the reaction mixture was refluxed with stirring and then cooled to room temperature, and stirred overnight. The reaction mixture was filtered, the residue washed with ether, and the combined filtrate was washed with water, saturated sodium bicarbonate solution, and brine. The resulting organic layer was dried over sodium sulfate, filtered, and concentrated in vacuo to afford 46.38 g (86.4 %) of N-t-butoxycarbonyl-sarcosine methyl ester as a yellow oil.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
40.19 g
Type
reactant
Reaction Step One
Quantity
700 mL
Type
solvent
Reaction Step One
Quantity
74.84 g
Type
reactant
Reaction Step Two
Quantity
16 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of N-t-butoxycarbonyl-sarcosine (50 g; 0.264 mol) in 700 ml of benzene was added 1,8-diazabicyclo 5.4.0!-undec-7-ene (DBU; 40.19 g, 0.264 mol) in one portion. To the above clear solution added 74.94 g (0.528 mol) of methyl iodide in one portion and the resulting clear solution was allowed to reflux for 7 hours. After adding additional methyl iodide (16 ml), the reaction mixture was refluxed with stirring and then cooled to room temperature, and stirred overnight. The reaction mixture was filtered, the residue washed with ether, and the combined filtrate was washed with water, a saturated sodium bicarbonate solution, and then brine. The resulting organic layer was dried over sodium sulfate, filtered, and concentrated in vacuo to afford 46.38 g (86.4%) of N-t-butoxycarbonyl-sarcosine methyl ester as a yellow oil.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
700 mL
Type
solvent
Reaction Step One
Quantity
40.19 g
Type
reactant
Reaction Step Two
Quantity
74.94 g
Type
reactant
Reaction Step Three
Quantity
16 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-((tert-butoxycarbonyl)(methyl)amino)acetate
Reactant of Route 2
Reactant of Route 2
Methyl 2-((tert-butoxycarbonyl)(methyl)amino)acetate
Reactant of Route 3
Reactant of Route 3
Methyl 2-((tert-butoxycarbonyl)(methyl)amino)acetate
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Methyl 2-((tert-butoxycarbonyl)(methyl)amino)acetate
Reactant of Route 5
Reactant of Route 5
Methyl 2-((tert-butoxycarbonyl)(methyl)amino)acetate
Reactant of Route 6
Reactant of Route 6
Methyl 2-((tert-butoxycarbonyl)(methyl)amino)acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.